Otilonium bromide is synthesized from o-octanoxy benzoic acid and other chemical intermediates. It belongs to the class of compounds known as quaternary ammonium salts, which are characterized by their ability to block calcium channels and inhibit smooth muscle contraction. Its molecular formula is with a molecular weight of 552.56 g/mol .
The synthesis of otilonium bromide involves several key steps:
This synthetic route is noted for its simplicity and efficiency, achieving high yields suitable for industrial production .
Otilonium bromide features a complex molecular structure characterized by the presence of a quaternary nitrogen atom, which contributes to its pharmacological properties. The compound's structure includes:
Otilonium bromide participates in various chemical reactions:
Otilonium bromide acts primarily as a spasmolytic agent through several mechanisms:
Otilonium bromide exhibits several notable physical and chemical properties:
Otilonium bromide is primarily utilized in clinical settings for:
Research continues into optimizing its formulation and delivery methods, exploring potential uses beyond gastrointestinal disorders due to its unique mechanism of action and low systemic absorption profile .
Otilonium Bromide is a quaternary ammonium salt with the systematic chemical name N,N-Diethyl-N-methyl-2-(4-[2-(octyloxy)benzamido]benzoyloxy)ethanaminium bromide. Its molecular formula is C₂₉H₄₃BrN₂O₄, corresponding to a molecular weight of 563.58 g/mol [2] [6]. Structurally, it features:
The compound appears as a white to beige crystalline powder, sparingly soluble in water (5 mg/mL upon warming) but designed for local action in the gastrointestinal tract [6]. Its structural attributes underpin pharmacological effects: the quaternary nitrogen prevents blood-brain barrier penetration, while the lipophilic tail enhances retention in gut tissues [7]. Key identifiers include:
Table 1: Atomic Composition of Otilonium Bromide
Element | Carbon (C) | Hydrogen (H) | Bromine (Br) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|---|
Count | 29 | 43 | 1 | 2 | 4 |
Otilonium Bromide was developed in the late 20th century as a spasmolytic agent targeting gastrointestinal hypermotility. It gained approval across Europe, Australia, and the Americas for symptomatic management of Irritable Bowel Syndrome, marketed under trade names including Spasmoctyl 40, Doralin, and Menoctyl [2] [7]. Pharmacologically, it is classified as a musculotropic antispasmodic with dual mechanisms:
Unlike classical anticholinergics (e.g., atropine), Otilonium Bromide’s quaternary structure minimizes systemic absorption, confining activity to the gut lumen and muscular layers [7] [10]. This localization enhances its therapeutic index and reduces central nervous system side effects [6].
Otilonium Bromide exerts multimodal actions to alleviate Irritable Bowel Syndrome symptoms:
Preclinical studies demonstrate accumulation in colonic tissues at concentrations 1,000-fold higher than plasma, confirming site-specific efficacy [7] [10]. In stress-induced rodent models (e.g., repeated water avoidance stress), Otilonium Bromide reversed:
Table 2: Therapeutic Targets of Otilonium Bromide in the Gastrointestinal Tract
Target | Biological Effect | Clinical Outcome |
---|---|---|
L-type Ca²⁺ channels | Reduced smooth muscle Ca²⁺ influx | Decreased colonic spasms and motility |
Muscarinic M₃ receptors | Inhibition of epithelial chloride secretion | Improved diarrhea |
Tachykinin NK₂ receptors | Blunted afferent nerve sensitization | Relief of abdominal pain |
Cholinergic neurons | Normalized acetylcholine release and signaling | Restored gut-brain axis function |
Pooled analyses of randomized controlled trials confirm Otilonium Bromide’s superiority over placebo:
Table 3: Efficacy Outcomes from Key Clinical Trials
Study (Reference) | Duration | Primary Endpoint Improvement | Relapse Rate vs Placebo |
---|---|---|---|
OBIS Trial [3] | 15 weeks | Pain/bloating reduction: p<0.001 | 40% lower at 48 weeks |
Dose-ranging RCT [9] | 4 weeks | Global discomfort: p=0.001 (80 mg) | Not assessed |
Meta-analysis [2] | 10–15 weeks | Overall symptom response: RR 1.6 | Risk ratio: 0.72 |
Long-term studies (≤1 year) note maintained efficacy and tolerability, supporting cyclic or intermittent dosing strategies aligned with Irritable Bowel Syndrome’s relapsing nature [7]. The drug’s pharmacokinetic profile—minimal absorption, fecal elimination, and enterohepatic recycling—further underpins its gastrointestinal selectivity [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7